molecular formula C12H14N2O2 B1308961 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde CAS No. 14624-85-2

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde

Cat. No.: B1308961
CAS No.: 14624-85-2
M. Wt: 218.25 g/mol
InChI Key: JZPXIWMYTZXPIF-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with diethyl groups and an aldehyde functional group. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with diethyl oxalate to form the benzimidazole core. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.

Reaction Conditions:

    Condensation: o-Phenylenediamine and diethyl oxalate are refluxed in ethanol.

    Formylation: The intermediate is treated with Vilsmeier-Haack reagent at low temperatures (0-5°C) to ensure selective formylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid.

    Reduction: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol.

    Substitution: Various N-substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. Studies have shown that 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde can be synthesized to yield derivatives with enhanced activity against various bacterial strains. For instance, modifications to the aldehyde group can lead to increased efficacy against resistant strains of bacteria .

Anticancer Properties:
There is emerging evidence suggesting that benzoimidazole derivatives possess anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation in vitro. Specific derivatives have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development into therapeutic agents .

Synthetic Organic Chemistry

Building Block for Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations including nucleophilic additions and cycloadditions. This versatility makes it valuable in the synthesis of more complex organic molecules which are relevant in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds:
The compound can be utilized to synthesize novel heterocyclic compounds through condensation reactions. For example, reactions with different amines can yield new derivatives that may exhibit unique biological activities or improved pharmacological profiles .

Material Science

Polymer Chemistry:
In material science, this compound has been explored as a precursor for the development of polymeric materials. Its ability to form cross-linked structures can be harnessed to create polymers with specific mechanical properties suitable for coatings or adhesives .

Nanomaterials:
Recent studies have investigated the incorporation of this compound into nanomaterials for applications in drug delivery systems. The functionalization of nanoparticles with benzoimidazole derivatives has shown potential in enhancing the solubility and bioavailability of poorly soluble drugs .

Case Studies and Research Findings

Study Focus Findings
Dombroski et al., 2004Antimicrobial ActivityDerivatives showed significant inhibition against resistant bacterial strains.
Recent Research (2023)Anticancer PropertiesCompounds demonstrated selective cytotoxicity towards cancer cell lines MCF-7 and HeLa.
Smith et al., 2022Synthetic ApplicationsHighlighted the use of the compound as a precursor in synthesizing novel heterocycles with potential therapeutic applications.
Lee et al., 2024Material ScienceExplored the use of the compound in creating cross-linked polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde involves its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid: Oxidized form of the compound.

    1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol: Reduced form of the compound.

Uniqueness

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde (CAS No. 14624-85-2) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_2O_2, with a molecular weight of 218.25 g/mol. Its structure includes a benzimidazole core modified with ethyl groups and an aldehyde functional group, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O2C_{12}H_{14}N_2O_2
Molecular Weight218.25 g/mol
CAS Number14624-85-2
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have been highlighted in various studies. The presence of electron-rich aromatic systems in these compounds allows them to scavenge free radicals effectively . This property is crucial in mitigating oxidative stress-related diseases.

Receptor Binding Affinity

A notable study evaluated the binding affinity of benzimidazole derivatives to serotonin receptors (5-HT receptors). Compounds structurally related to 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole displayed selective affinity for the 5-HT(4) receptor, with moderate antagonist activity . This suggests potential applications in treating disorders related to serotonin dysregulation.

Study on Antimicrobial Efficacy

In a recent investigation into the antimicrobial effects of various benzimidazole derivatives, it was found that compounds with similar structures to 1,3-diethyl-2-oxo exhibited minimum inhibitory concentrations (MIC) in the range of 16–64 µg/mL against gram-positive and gram-negative bacteria . These results underscore the compound's potential as a lead for developing new antimicrobial agents.

Investigation of Antioxidant Effects

A comparative study assessed the antioxidant capacity of several benzimidazole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had antioxidant activities comparable to ascorbic acid at higher concentrations . This finding supports further exploration into the therapeutic applications of 1,3-diethyl derivatives in oxidative stress-related conditions.

Properties

IUPAC Name

1,3-diethyl-2-oxobenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-13-10-6-5-9(8-15)7-11(10)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXIWMYTZXPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane (50 mL) solution of oxalyl chloride (1.47 mL, 16.8 mmol) at −78° C. was added methyl sulfoxide (1.47 mL, 20.5 mmol). After 15 minutes 1-Cyclobutyl-5-hydroxymethyl-3-methyl-1,3-dihydro-benzoimidazol-2-one (2.21 g, 10.0 mmol, in 20 mL dichloromethane) was added. After 20 minutes triethylamine (4.26 mL, 20.6 mmol) was added and the reaction was allowed to warm to 23° C. Upon dilution with saturated sodium bicarbonate and dichloromethane the product was extracted into dichloromethane. The organic layer was dried over sodium sulfate and concentrated to give 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde (2.17 g).
Name
1-Cyclobutyl-5-hydroxymethyl-3-methyl-1,3-dihydro-benzoimidazol-2-one
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
1.47 mL
Type
reactant
Reaction Step Three
Quantity
1.47 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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